N-(2-Chloro-4-fluorobenzyl)-N-methylpyrrolidin-3-amine
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Overview
Description
N-(2-Chloro-4-fluorobenzyl)-N-methylpyrrolidin-3-amine is a chemical compound characterized by its unique structure, which includes a pyrrolidin-3-amine core, a chloro group, a fluoro group, and a methyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-chloro-4-fluorobenzyl bromide and N-methylpyrrolidin-3-amine as starting materials.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions using a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the nitro group, if present, to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium azide (NaN3) and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Corresponding oxo derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Substituted derivatives with different nucleophiles.
Scientific Research Applications
N-(2-Chloro-4-fluorobenzyl)-N-methylpyrrolidin-3-amine has various applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biological studies to investigate its interaction with various biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-Chloro-4-fluorobenzyl)-N-methylpyrrolidin-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
N-(2-Chloro-4-fluorobenzyl)-N-methylpyrrolidin-3-amine is unique due to its specific combination of functional groups. Similar compounds include:
N-(2-Chlorobenzyl)-N-methylpyrrolidin-3-amine: Lacks the fluoro group.
N-(4-Fluorobenzyl)-N-methylpyrrolidin-3-amine: Lacks the chloro group.
N-(2-Chloro-4-fluorobenzyl)-N-ethylpyrrolidin-3-amine: Has an ethyl group instead of a methyl group.
Properties
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-N-methylpyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2/c1-16(11-4-5-15-7-11)8-9-2-3-10(14)6-12(9)13/h2-3,6,11,15H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFUFBMUECAQGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=C(C=C1)F)Cl)C2CCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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